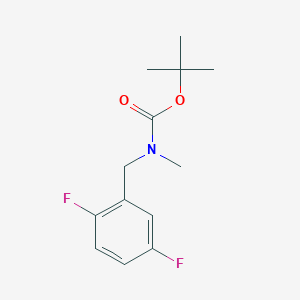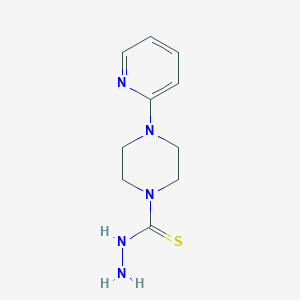
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid is a fluorinated organic compound characterized by the presence of four fluorine atoms and a hydroxyphenyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the fluorination of a precursor compound using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The process may include steps such as purification and isolation of the final product to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Hydroxyphenyl)butanoic acid: This compound lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid:
Uniqueness
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. These properties make it valuable in applications requiring high thermal stability and resistance to chemical degradation.
Propiedades
Fórmula molecular |
C10H8F4O3 |
|---|---|
Peso molecular |
252.16 g/mol |
Nombre IUPAC |
3,4,4,4-tetrafluoro-3-(2-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-9(5-8(16)17,10(12,13)14)6-3-1-2-4-7(6)15/h1-4,15H,5H2,(H,16,17) |
Clave InChI |
LPOCZXWPPBKNDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CC(=O)O)(C(F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
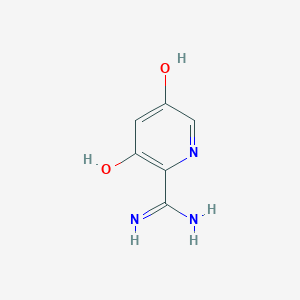
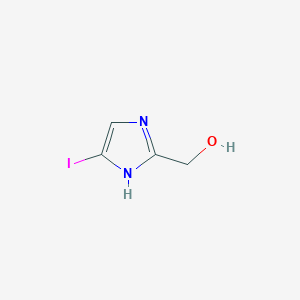

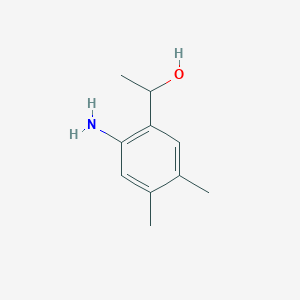
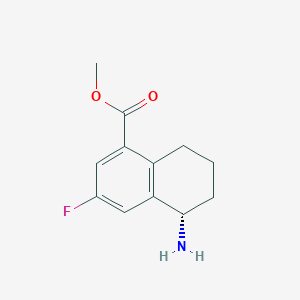
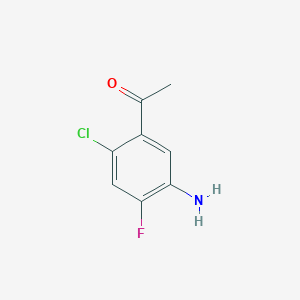
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
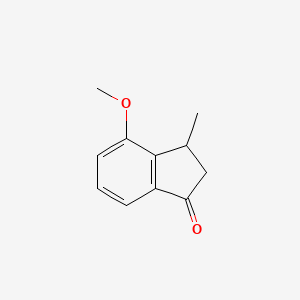
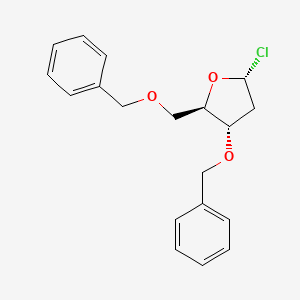
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
